dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

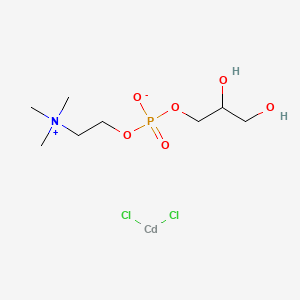

Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate is a complex chemical compound with the molecular formula C8H20CdCl2NO6P. This compound is known for its unique structure, which includes a cadmium ion coordinated with two chloride ions and a phosphate group linked to a 2,3-dihydroxypropyl and 2-(trimethylazaniumyl)ethyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of cadmium chloride with 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The chloride ions in the compound can be substituted with other anions or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halide salts or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide derivatives, while reduction could produce cadmium metal or lower oxidation state cadmium compounds .

Scientific Research Applications

Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism of action of dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in binding to these targets, while the cadmium ion can interact with various biological molecules, potentially leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Glycerylphosphorylcholine: Similar in structure but lacks the cadmium and chloride ions.

Phosphocholine: Contains a similar phosphate group but differs in the attached organic moieties.

Uniqueness

Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of cadmium and chloride ions, which impart distinct chemical and physical properties. These features make it suitable for specific applications that other similar compounds may not be able to fulfill .

Biological Activity

Dichlorocadmium; 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate is a complex compound that combines cadmium with an organophosphate structure. Understanding its biological activity is crucial due to the implications of cadmium toxicity and the potential pharmacological effects of organophosphate derivatives. This article reviews the biological activity, toxicity, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₈H₂₀CdCl₂NO₆P

- Molecular Weight : 440.54 g/mol

- Chemical Classification : Organophosphate and heavy metal compound

Biological Activity

The biological activity of dichlorocadmium can be attributed to both its cadmium component and the phosphate moiety.

Cadmium Toxicity

Cadmium is a well-known toxic heavy metal that poses significant health risks, including:

- Renal Damage : Cadmium exposure has been linked to renal dysfunction, characterized by proteinuria and tubular damage. Studies indicate that cadmium accumulates in the kidneys, leading to dose-dependent toxicity .

- Carcinogenic Effects : Cadmium compounds are classified as human carcinogens, with evidence linking exposure to lung cancer and prostate cancer among workers .

Organophosphate Activity

The organophosphate component may exhibit various biological activities:

- Enzyme Inhibition : Organophosphates typically act as inhibitors of acetylcholinesterase (AChE), leading to increased acetylcholine levels at synapses. This can result in neurotoxic effects if not regulated properly.

- Pharmacological Potential : Some organophosphates have been explored for their potential therapeutic effects, including anti-inflammatory properties .

Case Studies

Several case studies highlight the clinical implications of cadmium exposure and phosphate metabolism:

-

Severe Hyperphosphatemia in Chronic Kidney Disease :

- A case reported a patient with chronic kidney disease (CKD) who developed severe hyperphosphatemia (19.3 mg/dL) due to poor dietary compliance. The management included hemodialysis and phosphate binders to control serum phosphate levels .

- Laboratory Results Before and After Dialysis :

Parameter Before Dialysis After Dialysis Serum Phosphate (mg/dL) 19.3 5.0 Serum Creatinine (mg/dL) 26.61 12.0 Blood Urea Nitrogen (mg/dL) 183.4 45.0

- Occupational Exposure Studies :

Toxicity Assessment

The toxicity of dichlorocadmium is multifaceted, involving both acute and chronic effects:

- Acute Toxicity : Symptoms may include nausea, vomiting, abdominal pain, and neurological disturbances due to acute cadmium poisoning.

- Chronic Toxicity : Long-term exposure can lead to progressive renal impairment, bone demineralization, and increased cancer risk.

Properties

CAS No. |

64681-08-9 |

|---|---|

Molecular Formula |

C8H20CdCl2NO6P |

Molecular Weight |

440.54 g/mol |

IUPAC Name |

dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C8H20NO6P.Cd.2ClH/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;;;/h8,10-11H,4-7H2,1-3H3;;2*1H/q;+2;;/p-2 |

InChI Key |

RCOWLNSSDOITMP-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.